(2E)-4-hydroxypenta-2,4-dienoic Acid
Description
Properties
CAS No. |
135064-15-2 |
|---|---|
Molecular Formula |
C5H6O3 |
Molecular Weight |
114.1 g/mol |
IUPAC Name |
(2E)-4-hydroxypenta-2,4-dienoic acid |
InChI |
InChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h2-3,6H,1H2,(H,7,8)/b3-2+ |
InChI Key |
JBZOAXSIWKRREW-NSCUHMNNSA-N |
SMILES |
C=C(C=CC(=O)O)O |
Isomeric SMILES |
C=C(/C=C/C(=O)O)O |
Canonical SMILES |
C=C(C=CC(=O)O)O |
Synonyms |
2,4-Pentadienoic acid, 4-hydroxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Hydroxypenta-2,4-dienoic Acid
- Structure : Hydroxyl group at C-2 position.
- Molecular formula : C₅H₆O₃
- Role: Intermediate in microbial degradation pathways. Found in Pseudomonas sp. strain CA10 during carbazole metabolism, where it forms after meta-cleavage of aromatic rings . Acts as a substrate for 2-hydroxypenta-2,4-dienoate hydratase (CarD), leading to downstream metabolites like 4-hydroxy-2-oxovaleric acid .
- Key identifiers : CHEBI:60886, KEGG:C00596 .
Avenalumic Acid
- Structure: (2E,4E)-5-(4-hydroxyphenyl)-penta-2,4-dienoic acid.
- Molecular formula : C₁₁H₁₀O₃
- Role : Unique metabolite in oats (Avena sativa), part of avenanthramides (Avns).
(2E,4E)-5-Phenylpenta-2,4-dienoic Acid
- Structure : Phenyl group at C-5 position.
- Molecular formula : C₁₁H₁₀O₂
- Synthesis : Prepared via Wadsworth-Emmons reaction, yielding styrene derivatives .
- Bioactivity: Potential antifeedant activity in plants (e.g., mulberry, styrax), though direct evidence is lacking . Used in synthesizing bioactive amides and esters for pharmacological studies .
Sorbic Acid (Hexa-2,4-dienoic Acid)
(2E,4E)-5-(4-Trifluoromethylphenyl)penta-2,4-dienoic Acid
- Structure : Trifluoromethylphenyl substituent at C-5.
- Molecular formula : C₁₂H₉F₃O₂
- Properties: Electron-withdrawing CF₃ group enhances acidity and reactivity compared to non-fluorinated analogs . Explored in drug discovery for improved metabolic stability .
Structural and Functional Analysis
Research Implications
- Synthetic Flexibility: The dienoic acid backbone allows diverse modifications (e.g., hydroxylation, aryl substitution) for tailored bioactivity .
- Biodegradation Relevance: Compounds like 2-hydroxypenta-2,4-dienoic acid highlight microbial pathways for aromatic pollutant breakdown .
- Pharmacological Potential: Avenalumic acid and fluorinated derivatives underscore the importance of structural diversity in drug discovery .
Q & A
Q. What protocols ensure reproducibility in enzymatic assays involving this compound?
- Methodology : Standardize enzyme activity units (e.g., micromoles of product per minute) and pre-equilibrate reaction buffers to avoid pH drift. Include negative controls (e.g., heat-inactivated enzymes) and validate assays with spectrophotometric detection at λ~260 nm (for dienoic acid conjugation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
